molecular formula C7H4ClF5OS B1431419 2-Chloro-5-(pentafluorosulfur)benzaldehyde CAS No. 1431329-76-8

2-Chloro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1431419
CAS No.: 1431329-76-8
M. Wt: 266.62 g/mol
InChI Key: SWBTYNKTVFWDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pentafluorosulfur)benzaldehyde is an organofluorine compound with the molecular formula C7H4ClF5OS and a molecular weight of 266.62 g/mol . This compound is characterized by the presence of a chloro group and a pentafluorosulfur group attached to a benzaldehyde moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution of the hydrogen atom with the pentafluorosulfur group.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(pentafluorosulfur)benzaldehyde may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pentafluorosulfur)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the pentafluorosulfur group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.

    2-Chloro-5-(difluoromethyl)benzaldehyde: Contains a difluoromethyl group.

    2-Chloro-5-(fluoromethyl)benzaldehyde: Contains a fluoromethyl group.

Uniqueness

2-Chloro-5-(pentafluorosulfur)benzaldehyde is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTYNKTVFWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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